1-(2-chloro-6-fluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
CAS No.: 2034545-02-1
Cat. No.: VC6427754
Molecular Formula: C19H20ClFN4O2
Molecular Weight: 390.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034545-02-1 |
|---|---|
| Molecular Formula | C19H20ClFN4O2 |
| Molecular Weight | 390.84 |
| IUPAC Name | [4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |
| Standard InChI | InChI=1S/C19H20ClFN4O2/c20-14-4-3-5-15(21)17(14)19(27)24-10-8-23(9-11-24)18(26)13-12-22-25-7-2-1-6-16(13)25/h3-5,12H,1-2,6-11H2 |
| Standard InChI Key | MHTLXQSUROZDIY-UHFFFAOYSA-N |
| SMILES | C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F)C1 |
Introduction
1-(2-chloro-6-fluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound belonging to the class of piperazine derivatives. It features a unique structural arrangement that includes a chloro and fluoro substituent on a benzoyl group linked to a piperazine moiety and a pyrazolo[1,5-a]pyridine structure. This combination of structural elements suggests potential biological activity, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of 1-(2-chloro-6-fluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves several key steps. These reactions are conducted under controlled conditions using solvents like dimethylformamide or dichloromethane to ensure high yields and purity. Temperature and reaction time are critical parameters that must be optimized for successful synthesis.
| Step | Description |
|---|---|
| 1. Preparation of Starting Materials | Synthesis of benzoyl chloride and pyrazolo[1,5-a]pyridine derivatives |
| 2. Coupling Reaction | Reaction between benzoyl chloride and piperazine derivative under basic conditions |
| 3. Purification | Use of chromatography or crystallization to achieve high purity |
Chemical Reactions
This compound can undergo various chemical reactions typical for piperazine derivatives. These reactions are often facilitated by specific catalysts or bases to improve yields and selectivity. Reaction conditions such as temperature and solvent choice play crucial roles in determining the outcome.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Possible at the piperazine nitrogen |
| Electrophilic Substitution | Possible at the aromatic rings |
| Hydrolysis | Potential cleavage of the amide bond under acidic or basic conditions |
Biological Activity and Applications
While specific biological activity data for 1-(2-chloro-6-fluorobenzoyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine are not detailed in the available sources, compounds with similar structures often exhibit potential in medicinal chemistry due to their ability to interact with biological targets such as receptors or enzymes.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential for drug development due to structural complexity |
| Biological Targets | Possible interaction with receptors or enzymes |
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